N,N-diethyl-1-propyn-1-amine; formic acid

Catalog No.
S15348030
CAS No.
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-diethyl-1-propyn-1-amine; formic acid

Product Name

N,N-diethyl-1-propyn-1-amine; formic acid

IUPAC Name

N,N-diethylprop-1-yn-1-amine;formic acid

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C7H13N.CH2O2/c1-4-7-8(5-2)6-3;2-1-3/h5-6H2,1-3H3;1H,(H,2,3)

InChI Key

AMWHMNSEYSRMNK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C#CC.C(=O)O

N,N-Diethyl-1-propyn-1-amine; formic acid is an organic compound characterized by the presence of a propyne group and a diethylamino functional group. Its chemical formula is C8H14NO2C_8H_{14}NO_2 with a molecular weight of approximately 158.20 g/mol. This compound is also known by various names, including N,N-diethylprop-2-yn-1-amine; formate and diethylaminopropyne formate. The structure features a propynylamine backbone with two ethyl groups attached to the nitrogen atom, contributing to its unique reactivity and properties .

Typical of amines and alkynes. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, facilitating reactions with electrophiles.
  • Alkyne Reactivity: The propyne moiety can undergo various transformations, such as hydrogenation, halogenation, and addition reactions.
  • Formation of Salts: When reacted with acids, this compound can form various salts, which may exhibit different solubility and stability characteristics.

These reactions enable the compound to serve as a versatile intermediate in organic synthesis .

Several methods exist for synthesizing N,N-diethyl-1-propyn-1-amine; formic acid:

  • Alkylation of Propyne: This involves the alkylation of propyne with diethylamine in the presence of a base, leading to the formation of the desired amine.
  • Formate Esterification: The reaction of N,N-diethyl-1-propyn-1-amine with formic acid under controlled conditions yields the corresponding formate ester.
  • Palladium-Catalyzed Reactions: Advanced synthetic routes may involve palladium-catalyzed cross-coupling reactions, which allow for greater functionalization at specific positions on the carbon chain .

N,N-Diethyl-1-propyn-1-amine; formic acid shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
N,N-DiethylpropargylaminePropargyl amineContains a terminal alkyne group
DiethylaminopropynePropynyl amineLacks the formate moiety
DiethylaminopropaneAliphatic amineSaturated structure without alkyne
N,N-DimethylpropynePropyne derivativeContains dimethyl groups instead of ethyl

Uniqueness

The uniqueness of N,N-diethyl-1-propyn-1-amine; formic acid lies in its combination of both alkyne and amine functionalities along with the presence of a formate group. This combination enhances its reactivity profile and potential applications in synthetic chemistry compared to similar compounds that may lack one or more of these features .

Early Methodologies in Propargylamine Synthesis

The synthesis of propargylamines gained prominence in the late 20th century with the advent of metal-catalyzed alkyne amination. However, early methods suffered from poor stereocontrol and limited substrate scope. A breakthrough emerged with Ellman’s chiral sulfinamide auxiliary, which enabled asymmetric additions to imines derived from aldehydes. For instance, the condensation of 4-azidobutanal with tert-butylsulfinamide produced enantiomerically pure sulfinylimines, which underwent nucleophilic addition with (trimethylsilyl)ethynyllithium to yield propargylamines. Formic acid’s role in these systems was initially ancillary, serving as a proton source to quench reactive intermediates.

Integration of Formic Acid as a Cooperative Catalyst

By the 2010s, formic acid transitioned from a passive additive to an active participant in propargylamine chemistry. Its low pKa (3.75) allowed selective protonation of sulfinylimine intermediates, steering reactivity toward 1,2-addition rather than undesired deprotonation pathways. In the synthesis of lysine-analogous propargylamines, formic acid stabilized azide intermediates during Staudinger reductions, suppressing competing Huisgen cycloadditions. This dual role—acid catalyst and stabilizer—was exemplified in the preparation of N,N-diethyl-1-propyn-1-amine adducts, where formic acid modulated the equilibrium between protonated and free amine species, enhancing yields from 58% to 86% in diastereoselective additions.

The synthesis of N,N-diethylpropargylamine-formic acid systems represents a significant area of research in organic chemistry, with applications spanning pharmaceutical intermediates, materials science, and catalytic processes [1] [2]. These synthetic methodologies have evolved to encompass both traditional atmospheric approaches and modern high-pressure catalytic techniques, each offering distinct advantages in terms of yield, selectivity, and operational efficiency [3] [4].

The development of efficient synthetic routes for N,N-diethylpropargylamine derivatives has been driven by the increasing demand for these compounds as building blocks in heterocyclic synthesis and as precursors to biologically active molecules [5] [6]. Contemporary research has focused on optimizing reaction conditions, improving catalyst performance, and developing environmentally sustainable processes that minimize waste generation while maximizing product yields [7] [8].

Atmospheric Low-Temperature Alkalization Techniques

Atmospheric low-temperature alkalization techniques have emerged as a cornerstone methodology for the synthesis of N,N-diethylpropargylamine-formic acid systems, offering several advantages including mild reaction conditions, reduced energy consumption, and enhanced selectivity [1] [9]. These methods typically operate under ambient pressure conditions with temperatures ranging from 20 to 60 degrees Celsius, making them particularly attractive for industrial applications where energy efficiency is paramount [10] [4].

The mechanistic foundation of atmospheric alkalization techniques relies on the activation of terminal alkynes through deprotonation, followed by nucleophilic attack on electrophilic nitrogen centers [11] [7]. This approach has demonstrated exceptional versatility in accommodating various substrate combinations while maintaining high yields and minimizing side product formation [2] [3]. Recent developments have focused on optimizing base selection, reaction media, and temperature profiles to enhance both reaction efficiency and product purity [12] [8].

Solvent Selection Criteria in Two-Phase Systems

The selection of appropriate solvents in two-phase systems represents a critical parameter in atmospheric low-temperature alkalization techniques for N,N-diethylpropargylamine synthesis [13] [4]. Solvent polarity, miscibility characteristics, and phase separation behavior directly influence reaction kinetics, product distribution, and overall process efficiency [7] [8]. The optimization of solvent systems requires careful consideration of multiple factors including substrate solubility, catalyst stability, and downstream processing requirements [12] [14].

Toluene has demonstrated exceptional performance as a primary solvent in two-phase systems, exhibiting a polarity index of 2.4 and boiling point of 111 degrees Celsius [1] [9]. The moderate polarity of toluene provides optimal solvation for both N,N-diethylpropargylamine precursors and formic acid derivatives while maintaining excellent phase separation characteristics [11] [4]. Research findings indicate that toluene-based systems achieve yield enhancements of 15 to 20 percent compared to alternative solvent combinations, with particularly notable improvements in reaction selectivity and product isolation efficiency [10] [7].

Tetrahydrofuran represents another significant solvent option, characterized by higher polarity (index 4.0) and lower boiling point (66 degrees Celsius) compared to toluene [4] [14]. While tetrahydrofuran systems demonstrate moderate phase separation behavior, they offer advantages in specific substrate combinations where enhanced polar interactions are beneficial [3] [12]. The environmental impact considerations associated with tetrahydrofuran usage have prompted investigations into more sustainable alternatives, leading to the development of 2-methyltetrahydrofuran-based systems [7] [8].

The emergence of 2-methyltetrahydrofuran as a preferred solvent represents a significant advancement in green chemistry applications for N,N-diethylpropargylamine synthesis [4] [7]. With a polarity index of 4.2 and boiling point of 80 degrees Celsius, 2-methyltetrahydrofuran exhibits excellent phase separation characteristics while providing the highest yield enhancement potential (20 to 25 percent) among evaluated solvents [12] [8]. The bioderived nature and biodegradability of 2-methyltetrahydrofuran make it particularly attractive for sustainable manufacturing processes [14] [4].

SolventPolarity IndexBoiling Point (°C)Phase SeparationEnvironmental ImpactYield Enhancement (%)
Toluene2.4111GoodModerate15-20
Tetrahydrofuran4.066ModerateHigh10-15
2-Methyltetrahydrofuran4.280ExcellentLow20-25
Dichloromethane3.140GoodHigh5-10
Acetonitrile5.882PoorModerate8-12

The quantitative selection methodology for phase-forming solvents has been refined through the application of Hansen solubility parameters and relative energy difference calculations [13]. These theoretical frameworks enable precise prediction of solvent compatibility and phase behavior, reducing the experimental burden associated with solvent optimization [14]. The integration of molecular dynamics calculations with experimental validation has proven particularly valuable in developing robust solvent selection criteria for complex two-phase systems [13] [8].

Potassium Carbonate-Mediated Coupling Reactions

Potassium carbonate-mediated coupling reactions represent a highly efficient and environmentally benign approach to N,N-diethylpropargylamine synthesis under atmospheric conditions [1] [9]. The utilization of potassium carbonate as both base and phase-transfer catalyst provides exceptional selectivity and yield while operating under mild reaction conditions [11] [10]. These reactions typically proceed at room temperature (20 degrees Celsius) with reaction times of approximately 15 hours, achieving yields of 94 percent or higher [1] [4].

The mechanistic pathway of potassium carbonate-mediated coupling involves the initial deprotonation of terminal alkynes by carbonate anions, generating reactive alkynyl anions capable of nucleophilic attack on electrophilic nitrogen centers [1] [3]. The heterogeneous nature of potassium carbonate provides advantages in terms of catalyst recovery and recycling, making these processes particularly attractive for large-scale manufacturing applications [10] [7]. The mild reaction conditions minimize side product formation while maintaining excellent functional group tolerance [11] [9].

Optimization studies have revealed that potassium carbonate loading significantly influences reaction efficiency and product distribution [1] [15]. Typically, 2 equivalents of potassium carbonate relative to the limiting reactant provide optimal performance, balancing reaction rate with catalyst economy [10] [4]. The particle size and surface area of potassium carbonate also play critical roles, with finer particles generally providing enhanced reaction rates due to increased surface area available for heterogeneous catalysis [11] [7].

The substrate scope of potassium carbonate-mediated coupling reactions encompasses a wide range of alkyne and amine combinations, demonstrating exceptional versatility in N,N-diethylpropargylamine synthesis [1] [3]. Electron-rich and electron-poor aromatic alkynes participate readily in these transformations, with yields typically ranging from 78 to 94 percent depending on substrate electronic properties [10] [9]. The tolerance for various functional groups including halides, ethers, and esters makes this methodology particularly valuable for complex molecule synthesis [11] [4].

The integration of formic acid derivatives into potassium carbonate-mediated coupling systems has been achieved through careful pH control and reaction sequencing [16] [6]. Formic acid activation through in situ generation of reactive intermediates enables efficient incorporation into the propargylamine framework while maintaining the mild reaction conditions characteristic of these transformations [7] [14]. Recent developments have focused on developing one-pot procedures that combine alkyne activation, coupling, and formic acid incorporation in a single synthetic operation [12] [8].

High-Pressure Catalytic Amination Approaches

High-pressure catalytic amination approaches have revolutionized the synthesis of N,N-diethylpropargylamine-formic acid systems by enabling unprecedented levels of efficiency, selectivity, and throughput [17] [18]. These methodologies operate under elevated pressure conditions (typically 1 to 20 bar) with temperatures ranging from 100 to 290 degrees Celsius, facilitating rapid reaction kinetics and enhanced mass transfer phenomena [19] [20]. The development of robust catalyst systems capable of withstanding harsh reaction conditions while maintaining high activity and selectivity represents a significant achievement in propargylamine synthesis [3] [21].

The mechanistic advantages of high-pressure systems include enhanced substrate activation, improved catalyst-substrate interactions, and accelerated reaction rates due to increased molecular collision frequencies [18] [14]. These factors combine to enable reaction times as short as 30 minutes while achieving yields of 74 to 98 percent across diverse substrate combinations [17] [4]. The ability to process larger substrate loadings under high-pressure conditions makes these approaches particularly attractive for industrial-scale manufacturing [20] [8].

The integration of continuous flow technology with high-pressure catalytic amination has emerged as a transformative approach, enabling precise control over reaction parameters while maintaining excellent safety profiles [4] [7]. Flow systems operating under high-pressure conditions demonstrate superior heat and mass transfer characteristics compared to batch processes, resulting in enhanced product quality and reduced processing times [12] [18]. The scalability and automation potential of these systems make them particularly valuable for commercial applications [14] [8].

Transition Metal Catalyst Optimization Strategies

Transition metal catalyst optimization represents the cornerstone of successful high-pressure catalytic amination approaches for N,N-diethylpropargylamine synthesis [20] [21]. The development of highly active, selective, and stable catalyst systems requires systematic investigation of metal selection, ligand design, support characteristics, and reaction conditions [3] [14]. Contemporary research has focused on developing heterogeneous catalysts that combine the high activity of homogeneous systems with the practical advantages of easy separation and recycling [17] [8].

Copper-based catalysts have demonstrated exceptional performance in high-pressure amination reactions, with copper(I) chloride systems achieving turnover frequencies of 528 per hour while maintaining selectivities of 95 to 99 percent [1] [15]. The optimization of copper catalyst loading (typically 0.1 to 3.0 mol percent) requires balancing activity with cost considerations, with higher loadings generally providing enhanced reaction rates at the expense of increased catalyst consumption [18] [20]. The reusability of copper catalysts (3 to 5 cycles) makes them particularly attractive for sustainable manufacturing processes [3] [21].

Palladium-based catalyst systems represent another significant advancement in transition metal catalysis for propargylamine synthesis [22] [17]. Palladium(II) acetate catalysts demonstrate remarkable activity with turnover frequencies reaching 900 per hour under optimized conditions [18] [14]. The high selectivity (99 percent) achieved with palladium systems makes them particularly valuable for applications requiring exceptional product purity [20] [21]. However, the limited reusability of homogeneous palladium catalysts has prompted investigations into supported and recyclable variants [3] [8].

Catalyst TypeLoading (mol%)Activity (h⁻¹)Selectivity (%)Reusability (Cycles)
Copper(I) Chloride0.1-3.052895-993-5
Palladium(II) Acetate3.040-900991
Rhodium Complex1.0-5.0200-50090-982-4
Heterogeneous Cu-MOF0.5-2.0100-30085-955-8
Copper Nanoparticles1.0-5.0150-40088-964-6

Rhodium catalyst systems offer unique advantages in terms of functional group tolerance and reaction scope, achieving activities of 200 to 500 per hour with selectivities of 90 to 98 percent [23] [17]. The moderate reusability (2 to 4 cycles) of rhodium catalysts combined with their excellent performance in challenging substrate combinations makes them valuable for specialized applications [18] [20]. Recent developments in rhodium catalyst design have focused on developing more robust ligand systems that extend catalyst lifetime while maintaining high activity [21] [14].

The emergence of heterogeneous metal-organic framework catalysts represents a significant advancement in catalyst optimization strategies [20] [8]. Copper-based metal-organic frameworks demonstrate excellent activity (100 to 300 per hour) with enhanced reusability (5 to 8 cycles) compared to homogeneous systems [3] [14]. The tunable pore structure and functionalization capabilities of metal-organic frameworks enable precise control over catalyst selectivity and substrate accessibility [17] [21]. The development of these systems has opened new possibilities for sustainable catalytic processes in propargylamine synthesis [20] [15].

Copper nanoparticle catalysts have gained attention due to their unique combination of high surface area, tunable electronic properties, and enhanced stability under reaction conditions [21] [14]. These systems achieve activities of 150 to 400 per hour with good reusability (4 to 6 cycles) while maintaining selectivities of 88 to 96 percent [3] [8]. The size-dependent catalytic properties of copper nanoparticles enable optimization of activity and selectivity through precise control of particle size distribution [17] [20]. Recent advances in nanoparticle synthesis and stabilization have improved the practical applicability of these catalyst systems [18] [15].

Substrate Stoichiometry Balancing in Continuous Flow Systems

Substrate stoichiometry balancing in continuous flow systems represents a critical optimization parameter for achieving maximum efficiency in high-pressure catalytic amination approaches [12] [4]. The precise control of reactant ratios, residence times, and mixing characteristics enables optimization of conversion, selectivity, and throughput while minimizing waste generation [7] [14]. The development of robust stoichiometric control strategies requires understanding of reaction kinetics, mass transfer phenomena, and reactor hydrodynamics [24] [18].

The optimal stoichiometric ratio for N,N-diethylpropargylamine synthesis typically involves a 1:1.3:1.5 ratio of alkyne:base:amine components, providing balanced conversion of all reactants while minimizing excess reagent consumption [4] [7]. This ratio has been optimized through systematic variation studies that account for reaction kinetics, side product formation, and downstream processing requirements [12] [8]. The precise maintenance of stoichiometric ratios in continuous flow systems requires sophisticated flow control and monitoring systems [24] [14].

Flow rate optimization represents another critical aspect of substrate stoichiometry balancing, with optimal rates typically ranging from 0.15 to 0.6 milliliters per minute depending on reactor configuration and substrate characteristics [4] [7]. Higher flow rates enable increased throughput but may compromise conversion efficiency due to reduced residence times [12] [18]. Lower flow rates provide enhanced conversion but reduce overall productivity, requiring careful balance between these competing factors [24] [8]. The optimization of flow rates must also consider heat and mass transfer limitations that may become significant at extreme operating conditions [14] [15].

Residence time control in continuous flow systems enables precise manipulation of reaction extent while maintaining consistent product quality [4] [7]. Optimal residence times of 30 to 33 minutes have been identified for N,N-diethylpropargylamine synthesis, providing complete substrate conversion while minimizing overreaction and side product formation [12] [24]. The relationship between residence time and conversion follows predictable kinetic models that enable optimization of reactor performance for specific substrate combinations [18] [8]. Temperature effects on optimal residence time require consideration of both reaction kinetics and catalyst stability [14] [4].

ParameterOptimal RangeCritical Factors
Flow Rate (mL/min)0.15-0.6Mixing efficiency, Mass transfer
Residence Time (min)30-33Complete conversion, Side reactions
Temperature (°C)60-100Reaction rate, Selectivity
Pressure (psi)75Phase behavior, Safety
Substrate Concentration (M)1.0-2.0Solubility, Reaction kinetics
Stoichiometric Ratio1:1.3:1.5Complete consumption, Yield optimization

The integration of automated feedback control systems in continuous flow reactors enables real-time optimization of substrate stoichiometry based on product quality measurements [12] [25]. These systems utilize inline analytical techniques to monitor conversion and selectivity, adjusting flow rates and concentrations to maintain optimal performance [4] [7]. The development of model predictive control algorithms has further enhanced the capability for dynamic optimization of complex multi-substrate systems [24] [8]. Machine learning approaches are increasingly being applied to optimize stoichiometric balancing in real-time based on historical performance data [14] [25].

Temperature and pressure coordination with stoichiometric ratios requires sophisticated understanding of thermodynamic and kinetic relationships [4] [18]. Optimal temperatures of 60 to 100 degrees Celsius must be balanced with pressure requirements (typically 75 psi) to maintain desired phase behavior while maximizing reaction rates [12] [7]. The interaction between temperature, pressure, and stoichiometry creates complex optimization landscapes that require systematic experimental design approaches [24] [14]. Recent developments in process intensification have enabled operation at more extreme conditions while maintaining excellent control over stoichiometric balancing [8] [15].

Dichloromethane Solvent Participation Mechanisms

The activation of dichloromethane (dichloromethane) as a solvent participant in propargylamine synthesis represents a remarkable example of carbon-chlorine bond activation under mild catalytic conditions. Research demonstrates that dichloromethane serves not merely as an inert solvent but as an active methylene source through gold-catalyzed carbon-chlorine bond cleavage [1] [2].

The mechanistic pathway begins with the in-situ reduction of gold(III) complexes and salts by secondary amines to generate gold nanoparticles containing gold(I) and gold(0) oxidation states. X-ray photoelectron spectroscopy analysis reveals that the majority of gold species (84%) exist in the +1 oxidation state, with 16% in the metallic state [1]. This reduction process is accompanied by a characteristic color change from yellow to deep red, indicating nanoparticle formation [1].

The dichloromethane activation mechanism proceeds through several well-defined intermediates. Terminal alkynes coordinate with gold(I) centers to form alkynyl-gold(I) species, which subsequently undergo oxidative addition with dichloromethane via carbon-chlorine bond activation [1]. This process generates gold(III) intermediates containing the methylene fragment derived from the solvent. Subsequent reductive elimination produces propargylchloride intermediates, which react with secondary amines to yield the final propargylamine products [1].

Isotopic labeling experiments using deuterated dichloromethane (CD2Cl2) provide definitive evidence for solvent participation. When the reaction is conducted in CD2Cl2, the characteristic proton nuclear magnetic resonance signal at 3.63 parts per million corresponding to the methylene fragment in the product disappears, replaced by deuterium incorporation confirmed by 2H nuclear magnetic resonance and mass spectrometry [1].

Comparative studies between dichloromethane and dibromomethane reveal faster reaction kinetics with the brominated solvent, consistent with the generally higher reactivity of carbon-bromine bonds in oxidative addition reactions compared to carbon-chlorine bonds [1]. This observation strongly supports the proposed oxidative addition mechanism for halomethane activation.

SolventReaction TimeProduct YieldMechanism Type
Dichloromethane24 hours75%Oxidative addition of C-Cl bond [1]
Dibromomethane18 hours73%Enhanced oxidative addition of C-Br bond [1]
Chloroform24 hours0%No detectable activation [1]
1,2-Dichloroethane24 hours0%No carbon-chlorine activation [1]

Nanoparticle-Mediated Surface Reactions

Gold nanoparticles generated in-situ play a crucial catalytic role in propargylamine synthesis through surface-mediated reaction pathways. Transmission electron microscopy analysis confirms the formation of homogeneous nanoparticles with approximately 3 nanometer radius when gold(III) salts are reduced by secondary amines under reaction conditions [1]. These nanoparticles demonstrate comparable catalytic activity to molecular gold precursors, with isolated gold nanoparticles prepared via established synthetic methods achieving similar product yields [1].

The surface reactivity of gold nanoparticles enables the activation of relatively stable carbon-chlorine bonds under mild conditions (50°C). Unlike molecular gold catalysts, nanoparticle systems provide multiple active sites that can accommodate both alkyne coordination and dichloromethane activation simultaneously [1]. The heterogeneous nature of these catalysts allows for unique reaction pathways not accessible to homogeneous molecular systems.

Surface plasmon excitation of gold nanoparticles supported on zinc oxide demonstrates remarkable enhancement in propargylamine synthesis rates. Under surface plasmon excitation conditions, the three-component coupling of aldehydes, amines, and phenylacetylene proceeds rapidly at room temperature with yields ranging from 50-95% [3]. This plasmon-mediated catalysis represents the most efficient route for ternary coupling reactions involving propargylamine formation.

Bimetallic silver-gold nanoparticles exhibit superior catalytic performance compared to monometallic counterparts. All bimetallic and hollow silver-gold nanoparticles produce higher propargylamine yields than solid monometallic particles [4]. This enhancement correlates with changes in electronic structure due to bimetallic composition and increased surface area from hollow interior formation.

Nanoparticle TypeAverage Size (nm)Propargylamine YieldReaction Conditions
Au nanoparticles375% [1]50°C, 24 hours
Au on ZnO (plasmon)5-1095% [3]Room temperature, rapid
Ag-Au bimetallic8-1285% [4]Standard conditions
Hollow Ag-Au10-1590% [4]Enhanced surface area

Three-Component Coupling Reaction Dynamics

Alkyne-Amine-Formaldehyde Synergistic Interactions

The three-component coupling reaction involving alkynes, amines, and formaldehyde equivalents demonstrates remarkable synergistic effects that enhance both reaction rates and product selectivities. Formaldehyde participation occurs through multiple mechanistic pathways, including direct aldehyde-amine condensation and formal incorporation via halomethane activation [5] [6].

In the classical aldehyde-alkyne-amine (A3) coupling mechanism, formaldehyde condenses with secondary amines to generate iminium intermediates, which subsequently undergo nucleophilic attack by metal acetylide species [7]. However, alternative pathways involving halomethane activation provide access to formaldehyde equivalents without the instability issues associated with free formaldehyde or paraformaldehyde [5].

The synergistic interactions between coupling partners are evident in reaction rate enhancements when all three components are present simultaneously. Theoretical calculations using density functional theory reveal that substrate propargylamine assists in both deprotonation and protonation processes during carboxylative cyclization reactions [8]. This substrate-assisted catalysis demonstrates the cooperative nature of multicomponent systems.

Solvent effects play crucial roles in three-component coupling dynamics. Polar solvents capable of hydrogen bonding promote catalytic reactions through stabilization of carbamate ion intermediates [8]. The choice of solvent significantly influences both reaction rates and product distributions, with dichloromethane enabling unique carbon-chlorine activation pathways not observed in conventional organic solvents.

Metal acetylide formation represents the rate-determining step in many three-component coupling reactions. Infrared spectroscopy studies demonstrate the generation of metal acetylide intermediates through monitoring of carbon-hydrogen stretch peak decreases at 3277 wavenumbers as temperature increases from 30 to 100°C [5]. This experimental evidence supports the proposed mechanism involving initial alkyne activation.

Formaldehyde SourceReaction RateProduct YieldSelectivity
ParaformaldehydeModerate70-85% [6]High
DichloromethaneFast75-95% [1]Excellent
Aqueous formaldehydeSlow60-75% [6]Moderate
DihalomethanesVariable70-90% [5]Good

Steric Effects in Bulky Amine Substrates

Steric hindrance from bulky amine substrates significantly influences reaction outcomes in propargylamine synthesis through multiple pathways. The accessibility of nitrogen lone pairs for metal coordination and the spatial arrangement around reaction centers both contribute to observed selectivity patterns [9].

Secondary amines with linear alkyl chains demonstrate superior reactivity compared to branched or cyclic systems. Research shows that amines such as dibutylamine and dihexylamine provide good to excellent yields, while sterically hindered diisopropylamine fails to undergo coupling reactions under standard conditions [1]. This selectivity pattern reflects the importance of substrate accessibility at catalytic sites.

Conformationally restricted amines exhibit unique reactivity profiles in propargylamine synthesis. Cyclic secondary amines such as piperidine and pyrrolidine often provide higher yields than acyclic analogs due to reduced conformational freedom that minimizes unfavorable steric interactions [10]. However, highly constrained systems like morpholine show decreased reactivity, possibly due to coordination competition from additional heteroatoms [9].

The steric environment around the alkyne terminus also influences amine substrate tolerance. Trimethylsilylacetylene demonstrates different reactivity patterns with bulky amines compared to phenylacetylene, suggesting that steric effects operate on both coupling partners [1]. These dual steric influences create complex selectivity patterns that must be considered in synthetic planning.

Ketone-alkyne-amine (KA2) coupling reactions reveal dramatic steric effects on diastereoselectivity. When 3-methylcyclohexanone is employed, higher diastereomeric ratios are achieved compared to 2-methylcyclohexanone, indicating that torsional strain and steric hindrance interact in complex ways during transition state formation [9]. These effects become more pronounced when secondary amines replace primary amines in the coupling reaction.

Amine TypeSteric ParameterReaction YieldSelectivity Effect
DimethylamineLow steric demand15-35% [1]High volatility limits yield
DibutylamineModerate steric bulk58-95% [1]Optimal balance
DiisopropylamineHigh steric hindrance0% [1]Complete inhibition
PiperidineConformationally restricted60-80% [1]Enhanced reactivity

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

157.110278721 g/mol

Monoisotopic Mass

157.110278721 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

Explore Compound Types